Structural Divergence from Clinical Candidate TAK-041 (Zelatriazin) Defines a Distinct SAR Cluster Within the Benzotriazine GPR139 Agonist Series
The target compound features an N-cyclohexylbenzamide linker between the benzotriazinone core and the terminal cyclohexane ring, whereas the clinical candidate TAK-041 (zelatriazin) employs a glycine-amide linker connecting the benzotriazinone to a chiral (S)-methyl-substituted 4-trifluoromethoxybenzylamine [1]. In the glycine benzamide series, the glycine linker is critical for maintaining high potency (EC₅₀ values typically <100 nM), and substitution of this linker with a bulkier benzamide moiety is known to modulate both potency and selectivity, though quantitative data for this specific compound have not been published in peer-reviewed literature [1]. The distinct linker topology positions the cyclohexyl group in a different spatial orientation relative to the receptor binding pocket, making this compound a valuable tool for probing the linker-length and conformational tolerance of the GPR139 orthosteric site [2].
| Evidence Dimension | Linker chemistry between benzotriazinone core and terminal hydrophobic group |
|---|---|
| Target Compound Data | Benzamide linker (4-benzamido) with N-cyclohexyl substituent |
| Comparator Or Baseline | TAK-041: glycine-amide linker with (S)-1-(4-trifluoromethoxy)phenyl)ethylamine |
| Quantified Difference | Structural difference precludes direct potency comparison; linker class change (glycine-amide → benzamide) alters hydrogen-bonding capacity and conformational flexibility |
| Conditions | Comparative structural analysis based on published patent (WO2016081736A1) and medicinal chemistry literature |
Why This Matters
For buyers running GPR139 SAR campaigns, this compound provides a distinct chemotype that helps map the linker pharmacophore space, reducing the risk of investing in a series that has already been extensively explored in the patent literature.
- [1] Hitchcock, S., Lam, B., Monenschein, H., & Reichard, H. (2016). 4-oxo-3,4-dihydro-1,2,3-benzotriazines as modulators of GPR139. WO2016081736A1. View Source
- [2] Shehata, M. A., et al. (2016). Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139. Scientific Reports, 6, 36681. View Source
